molecular formula C19H25NO2S B270046 2-(1-Azepanyl)propyl 2-naphthyl sulfone

2-(1-Azepanyl)propyl 2-naphthyl sulfone

Cat. No. B270046
M. Wt: 331.5 g/mol
InChI Key: BAWJYYKAXLBQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Azepanyl)propyl 2-naphthyl sulfone, also known as APNS, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. APNS belongs to the class of compounds known as sulfones, which have been shown to possess a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 2-(1-Azepanyl)propyl 2-naphthyl sulfone is not fully understood, but it is believed to act on multiple targets in the brain. One of the proposed mechanisms of action is the modulation of the GABAergic system, which is involved in the regulation of anxiety and mood. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and protect against oxidative stress and inflammation. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-Azepanyl)propyl 2-naphthyl sulfone in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in animal models. However, one of the limitations of using this compound is its relatively low potency compared to other neuroprotective compounds. This can make it more difficult to achieve therapeutic effects at lower doses.

Future Directions

There are several areas of future research that could be explored with regards to 2-(1-Azepanyl)propyl 2-naphthyl sulfone. One area of interest is the potential use of this compound in combination with other neuroprotective compounds to enhance its therapeutic effects. Another area of research is the investigation of the long-term effects of this compound on cognitive function and behavior. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in the brain.

Synthesis Methods

The synthesis of 2-(1-Azepanyl)propyl 2-naphthyl sulfone has been described in several publications. One of the most common methods involves the reaction of 2-naphthyl sulfonyl chloride with 1-azepanamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

2-(1-Azepanyl)propyl 2-naphthyl sulfone has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to possess neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

1-(1-naphthalen-2-ylsulfonylpropan-2-yl)azepane

InChI

InChI=1S/C19H25NO2S/c1-16(20-12-6-2-3-7-13-20)15-23(21,22)19-11-10-17-8-4-5-9-18(17)14-19/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3

InChI Key

BAWJYYKAXLBQTP-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3

Canonical SMILES

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3

Origin of Product

United States

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